TrandolaprilHydrochloride
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Overview
Description
TrandolaprilHydrochloride is a compound belonging to the angiotensin-converting enzyme (ACE) inhibitor class of medications. It is primarily used to treat hypertension, congestive heart failure, and to improve survival following a myocardial infarction . This compound is a prodrug that is metabolized in the liver to its active form, trandolaprilat .
Preparation Methods
Synthetic Routes and Reaction Conditions: The preparation of TrandolaprilHydrochloride involves several steps. One method includes the selective monodehalogenation of 3,3-dichloro-octahydro-1H-quinoline-2-one using a Raney nickel catalyst, followed by reaction with barium hydroxide at reflux temperature to obtain octahydroindole-2-carboxylic acid . This intermediate is then converted to benzyloctahydroindole-2-carboxylic acid hydrochloride using thionyl chloride and benzyl alcohol . The final step involves condensation with 1-(ethoxycarbonyl)-3-phenylpropyl-alanine in the presence of 1-hydroxybenzotriazole, N-methylmorpholine, and DCC to yield this compound .
Industrial Production Methods: Industrial production methods for this compound often involve similar synthetic routes but are optimized for large-scale production. These methods may include the use of more efficient catalysts and reaction conditions to improve yield and reduce production costs .
Chemical Reactions Analysis
Types of Reactions: TrandolaprilHydrochloride undergoes several types of chemical reactions, including hydrolysis, oxidation, and reduction .
Common Reagents and Conditions: Common reagents used in these reactions include Raney nickel for reduction, barium hydroxide for hydrolysis, and thionyl chloride for chlorination .
Major Products: The major product formed from the hydrolysis of this compound is trandolaprilat, the active form of the drug .
Scientific Research Applications
TrandolaprilHydrochloride has a wide range of scientific research applications. In chemistry, it is studied for its unique synthetic pathways and reaction mechanisms . In biology and medicine, it is used to investigate the effects of ACE inhibitors on blood pressure regulation, heart failure treatment, and renal disease progression . Additionally, it is used in the pharmaceutical industry for the development of new antihypertensive drugs .
Mechanism of Action
TrandolaprilHydrochloride exerts its effects by inhibiting the angiotensin-converting enzyme (ACE), which is responsible for the conversion of angiotensin I to angiotensin II . Angiotensin II is a potent vasoconstrictor that regulates blood pressure and fluid balance. By inhibiting ACE, this compound reduces the levels of angiotensin II, leading to vasodilation and decreased blood pressure . The active form, trandolaprilat, binds to ACE and prevents its activity, thereby exerting its antihypertensive effects .
Comparison with Similar Compounds
TrandolaprilHydrochloride is similar to other ACE inhibitors such as ramipril, enalapril, and lisinopril . it has a unique cyclohexane group in its structure, which contributes to its longer half-life and distinct pharmacokinetic properties . Unlike some other ACE inhibitors, this compound is a non-sulhydryl prodrug, which may result in fewer side effects related to sulfur-containing compounds .
List of Similar Compounds:- Ramipril
- Enalapril
- Lisinopril
- Quinapril
- Captopril
Properties
IUPAC Name |
1-[2-[(1-ethoxy-1-oxo-4-phenylbutan-2-yl)amino]propanoyl]-2,3,3a,4,5,6,7,7a-octahydroindole-2-carboxylic acid;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H34N2O5.ClH/c1-3-31-24(30)19(14-13-17-9-5-4-6-10-17)25-16(2)22(27)26-20-12-8-7-11-18(20)15-21(26)23(28)29;/h4-6,9-10,16,18-21,25H,3,7-8,11-15H2,1-2H3,(H,28,29);1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QNSWMJYOGMUVGO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(CCC1=CC=CC=C1)NC(C)C(=O)N2C3CCCCC3CC2C(=O)O.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H35ClN2O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
467.0 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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